5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione
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Overview
Description
5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane-1,3-dione core substituted with a methylene bridge and a sulfonyl-phenyl-pyrimidinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Cyclohexane-1,3-dione Core: This can be achieved through the condensation of appropriate diketones under acidic or basic conditions.
Introduction of the Methylene Bridge: This step involves the reaction of the cyclohexane-1,3-dione with formaldehyde or similar reagents.
Attachment of the Sulfonyl-Phenyl-Pyrimidinyl Moiety: This is usually done through nucleophilic substitution reactions where the sulfonyl-phenyl-pyrimidinyl group is introduced using suitable sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl-phenyl-pyrimidinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl-phenyl-pyrimidinyl moiety is particularly important for binding to active sites, while the cyclohexane-1,3-dione core can modulate the compound’s overall reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-aminomethyl-2-methylpyrimidine
- 5-Methylcytosine hydrochloride
- Toxopyrimidine
- Thiamine Impurity E
Uniqueness
Compared to these similar compounds, 5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane-1,3-dione core and a sulfonyl-phenyl-pyrimidinyl moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2-hydroxy-4-methyl-6-oxocyclohexen-1-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-9-17(24)16(18(25)10-12)11-21-14-3-5-15(6-4-14)28(26,27)23-19-20-8-7-13(2)22-19/h3-8,11-12,24H,9-10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVULYIAWNJMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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